molecular formula C13H19ClN2O3S2 B586430 Serotonin O-Ethyl-methanethiosulfonate Hydrochloride CAS No. 1391053-17-0

Serotonin O-Ethyl-methanethiosulfonate Hydrochloride

Cat. No.: B586430
CAS No.: 1391053-17-0
M. Wt: 350.876
InChI Key: WWGQPEMHLRQSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Serotonin O-Ethyl-methanethiosulfonate Hydrochloride: is a biochemical compound primarily used in proteomics research. . This compound is not intended for diagnostic or therapeutic use but is valuable in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Serotonin O-Ethyl-methanethiosulfonate Hydrochloride involves the reaction of serotonin with ethyl methanethiosulfonate in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the stability of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Serotonin O-Ethyl-methanethiosulfonate Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a thiol group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and occur under elevated temperatures.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Chemistry: In chemistry, Serotonin O-Ethyl-methanethiosulfonate Hydrochloride is used to study the reactivity and binding properties of serotonin analogs. It helps in understanding the chemical behavior of serotonin derivatives.

Biology: In biological research, this compound is used to investigate the role of serotonin in various physiological processes. It is particularly useful in studying the binding interactions of serotonin with its receptors and transporters.

Medicine: Although not used therapeutically, this compound aids in the development of new drugs targeting serotonin pathways. It helps in screening potential drug candidates for their efficacy and safety.

Industry: In the industrial sector, this compound is used in the production of biochemical reagents and as a reference standard in quality control laboratories.

Mechanism of Action

The mechanism of action of Serotonin O-Ethyl-methanethiosulfonate Hydrochloride involves its interaction with serotonin receptors and transporters. The compound mimics the structure of serotonin, allowing it to bind to these molecular targets. This binding can induce conformational changes in the receptors or transporters, affecting their function and providing insights into the serotonin signaling pathways .

Comparison with Similar Compounds

    Serotonin (5-Hydroxytryptamine): The parent compound of Serotonin O-Ethyl-methanethiosulfonate Hydrochloride.

    Serotonin O-Methyl-methanethiosulfonate Hydrochloride: Another analog with a methyl group instead of an ethyl group.

    Serotonin O-Propyl-methanethiosulfonate Hydrochloride: An analog with a propyl group.

Uniqueness: this compound is unique due to its specific ethyl group, which can influence its binding affinity and reactivity compared to other analogs. This uniqueness makes it valuable in studying the structure-activity relationships of serotonin derivatives.

Properties

CAS No.

1391053-17-0

Molecular Formula

C13H19ClN2O3S2

Molecular Weight

350.876

IUPAC Name

2-[5-(2-methylsulfonylsulfanylethoxy)-3H-indol-3-yl]ethanamine;hydrochloride

InChI

InChI=1S/C13H18N2O3S2.ClH/c1-20(16,17)19-7-6-18-11-2-3-13-12(8-11)10(4-5-14)9-15-13;/h2-3,8-10H,4-7,14H2,1H3;1H

InChI Key

WWGQPEMHLRQSRR-UHFFFAOYSA-N

SMILES

CS(=O)(=O)SCCOC1=CC2=C(C=C1)N=CC2CCN.Cl

Synonyms

5-Hydroxytryptamine O-Ethyl-methanethiosulfonate Hydrochloride

Origin of Product

United States

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